molecular formula C8H7BrClNO2 B1526031 4-Amino-5-bromo-2-chloro-benzoic acid methyl ester CAS No. 868406-71-7

4-Amino-5-bromo-2-chloro-benzoic acid methyl ester

Cat. No. B1526031
M. Wt: 264.5 g/mol
InChI Key: BRWMPJAKIUAACC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Amino-5-bromo-2-chloro-benzoic acid methyl ester” is a complex organic compound. It is derived from benzoic acid, which has an amino group (-NH2), a bromo group (-Br), and a chloro group (-Cl) attached to the benzene ring. The carboxylic acid group (-COOH) of the benzoic acid is esterified with a methyl group (-CH3), forming a methyl ester .


Molecular Structure Analysis

The molecular structure of “4-Amino-5-bromo-2-chloro-benzoic acid methyl ester” can be deduced from its name and the structures of similar compounds . It would have a benzene ring (from the benzoic acid) with an amino group, a bromo group, and a chloro group attached. The carboxylic acid group of the benzoic acid would be esterified with a methyl group.

Scientific Research Applications

Synthesis of Na+/H+ Antiporter Inhibitors

A study explored the synthesis of benzoylguanidines as Na+/H+ exchanger (NHE) inhibitors, which are beneficial for preserving cellular integrity during cardiac ischemia and reperfusion. This research highlighted the importance of ortho substitution on the acylguanidine for compound potency. The synthesis involved multiple steps, including the use of directed ortho metalation, palladium-catalyzed cross-coupling reactions, and nucleophilic displacement reactions, leading to the development of potent NHE-1 subtype-specific inhibitors with cardioprotective effects (Baumgarth, Beier, & Gericke, 1997).

High Pressure vs. Thermal Activation in Conjugate Addition of Amines

Another application involves the reactions of methyl or ethyl 4-tert-butylcyclohexylidene bromoacetates with amines under different conditions, leading to a variety of products including spiro aziridine derivatives and α-amino β,γ-unsaturated esters. This research offers new access to spirocyclamines and demonstrates the impact of experimental conditions on reaction outcomes (Rulev et al., 1998).

Synthesis of 1,2,4-Triazole Derivatives

The compound also finds application in the synthesis of 1,2,4-triazole derivatives with potential antimicrobial activities. Through a series of reactions including esterification, cyclization, and aminomethylation, novel 4-substituted aminomethyl-2-(4'diethylsulphonamide phenyl)-1,3,4-oxadiazolin-5-thiones were synthesized and evaluated for their biological activity, showcasing the compound's role in developing new antimicrobial agents (Havaldar & Khatri, 2006).

Synthesis of Benzoheterocyclic Compounds

Furthermore, the chemical serves as a precursor in the synthesis of novel benzoheterocyclic compounds acting as inhibitors of 5-lipoxygenase and antagonists of leukotriene D4, indicating its utility in the development of compounds with potential therapeutic applications in inflammation and asthma (Musser et al., 1987).

Development of Anticancer Agents

Additionally, research into the synthesis of 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives and their evaluation as anticancer agents exemplifies the potential of this compound in contributing to the fight against cancer through the development of novel therapeutic molecules (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).

properties

IUPAC Name

methyl 4-amino-5-bromo-2-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClNO2/c1-13-8(12)4-2-5(9)7(11)3-6(4)10/h2-3H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRWMPJAKIUAACC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1Cl)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-5-bromo-2-chloro-benzoic acid methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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